Product packaging for 5-Thiophen-2-ylmethyl-2H-tetrazole(Cat. No.:CAS No. 120855-12-1)

5-Thiophen-2-ylmethyl-2H-tetrazole

Cat. No.: B2693172
CAS No.: 120855-12-1
M. Wt: 166.2
InChI Key: BFCXMQOUSDALQE-UHFFFAOYSA-N
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Description

5-Thiophen-2-ylmethyl-2H-tetrazole is a heterocyclic compound of significant interest in organic chemistry and drug discovery. It features a tetrazole ring, a carboxylic acid bioisostere, linked via a methylene bridge to a thiophene ring . This unique architecture, combining electron-rich nitrogen heterocycles with a sulfur-containing thiophene, provides a versatile platform for developing novel catalysts and synthesizing bioactive molecules . The tetrazole moiety is known for its high nitrogen content and metabolic stability, making it a valuable surrogate for carboxylic acids in medicinal chemistry, which can enhance drug-like properties . Researchers utilize this compound and its derivatives as key intermediates in organic synthesis, particularly in the construction of more complex molecular architectures such as pyrazole-tetrazole hybrids, which are explored for their enhanced biological and energetic properties . Its potential applications extend to catalysis, where its structure can stabilize transition states and interact with reactive intermediates, thereby facilitating various organic transformations such as cycloadditions and nucleophilic substitutions . Furthermore, tetrazole-based structures are frequently investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, positioning this compound as a valuable scaffold for the development of new therapeutic agents . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B2693172 5-Thiophen-2-ylmethyl-2H-tetrazole CAS No. 120855-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-2-5(11-3-1)4-6-7-9-10-8-6/h1-3H,4H2,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXMQOUSDALQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of Thiophene Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. nih.govsciensage.info Its discovery as a contaminant in benzene (B151609) by Viktor Meyer in 1882 opened the door to a vast field of research. nih.govwikipedia.org Thiophene derivatives are crucial intermediates in various scientific and industrial fields and are integral to numerous pharmaceuticals. encyclopedia.pub

Structural Attributes and Reactivity of Thiophene Derivatives

Thiophene is a planar, aromatic molecule. wikipedia.org The sulfur atom's lone pair electrons participate in the π-electron system, conferring aromaticity upon the ring. nih.govwikipedia.org This aromatic character means thiophene does not behave like a typical sulfide; for instance, the sulfur atom is resistant to alkylation and oxidation. wikipedia.org

From a synthetic standpoint, the thiophene ring readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov Its reactivity in these substitutions is generally higher than that of benzene. nih.gov The substitution of a ring carbon with a sulfur atom leads to significant changes in the molecule's electronic distribution and geometry, which enhances its reactivity and biological potential. mdpi.com This versatile reactivity makes the thiophene ring a valuable and adaptable component for medicinal chemists to use in constructing complex molecules. nih.gov

Pharmacological Relevance of Thiophene-Containing Compounds

The incorporation of a thiophene nucleus into a molecular structure is associated with a remarkably broad spectrum of biological activities. Thiophene-containing compounds have demonstrated anti-inflammatory, anticancer, antimicrobial, antipsychotic, antioxidant, and anticonvulsant properties, among others. nih.govbohrium.comijpsjournal.com The success of this scaffold is evidenced by the number of approved drugs that contain it. An analysis of US FDA-approved drugs reveals that at least 26 contain a thiophene ring. nih.gov These drugs span various therapeutic categories, including antiplatelet agents, anti-inflammatory drugs, and antipsychotics. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Table 2: Examples of Marketed Drugs Containing a Thiophene Scaffold

Drug Name Therapeutic Use Reference(s)
Clopidogrel, Ticlopidine Antiplatelet nih.gov
Olanzapine Antipsychotic nih.gov
Sertaconazole, Tioconazole Antifungal nih.govnih.gov
Suprofen, Tiaprofenic acid Anti-inflammatory nih.gov
Dorzolamide Anti-glaucoma bohrium.com
Raltitrexed Anticancer nih.gov

Rationale for the Investigation of 5 Thiophen 2 Ylmethyl 2h Tetrazole

Synergy between Tetrazole and Thiophene Architectures in Drug Design

The rationale for combining tetrazole and thiophene moieties into a single molecular entity is rooted in the distinct and complementary physicochemical and biological properties of each heterocycle. This strategic hybridization aims to leverage the strengths of both architectures to create superior drug candidates.

The tetrazole ring , a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group. thieme.derug.nlresearchgate.net This substitution is a cornerstone of modern drug design, as it can significantly enhance a molecule's metabolic stability and improve its absorption, distribution, metabolism, and excretion (ADME) properties. scispace.com Tetrazoles generally exhibit greater lipophilicity compared to their carboxylic acid counterparts, which can facilitate passage through biological membranes. healthinformaticsjournal.com Despite this, they retain a similar acidic character (pKa values typically between 4.5 and 4.9), allowing them to engage in similar ionic interactions with biological targets as carboxylic acids. rug.nl The high nitrogen content and aromatic nature of the tetrazole ring also provide multiple points for hydrogen bonding and other non-covalent interactions, making it a versatile pharmacophore for engaging with a wide array of biological targets. mdpi.comnih.gov Consequently, tetrazole derivatives have found applications across numerous therapeutic areas, including cardiovascular, antimicrobial, and anti-inflammatory treatments. rug.nlmdpi.comresearchgate.net

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. researchgate.net It is often employed as a bioisosteric replacement for a phenyl ring, which can favorably alter a compound's metabolic profile and binding affinity. researchgate.net The sulfur atom in the thiophene ring is capable of forming hydrogen bonds, which can enhance drug-receptor interactions. researchgate.net Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. researchgate.net The successful incorporation of thiophene into numerous FDA-approved drugs underscores its importance and versatility in drug development. researchgate.net

The combination of these two rings into a thiophene-tetrazole hybrid is a rational approach to developing new lead compounds. nih.gov This molecular hybridization has the potential to yield compounds with enhanced bioavailability and lower susceptibility to metabolic degradation. nih.gov The dual heterocyclic nature may also enhance interactions with biological targets, such as bacterial enzymes or proteins, leading to potent antimicrobial or other desired activities. nih.gov

Table 1: Comparison of Tetrazole and Thiophene Moieties in Drug Design
FeatureTetrazole MoietyThiophene Moiety
Primary RoleBioisostere of carboxylic acid and cis-amide groups. thieme.deresearchgate.netresearchgate.netBioisostere of phenyl rings; privileged pharmacophore. researchgate.netresearchgate.net
Key Physicochemical PropertiesAcidic (pKa ≈ 4.5-4.9), metabolically stable, enhances lipophilicity. rug.nlhealthinformaticsjournal.comAromatic, sulfur atom can participate in hydrogen bonding. researchgate.net
Common Biological ActivitiesAntihypertensive, antimicrobial, antiviral, anti-inflammatory. rug.nlresearchgate.netAntimicrobial, anti-inflammatory, anticancer, antidiabetic. researchgate.net
Advantage in HybridizationImproves pharmacokinetic profile (ADME properties). scispace.comProvides diverse biological activity and receptor interaction points. researchgate.net

Hypothesis-Driven Research Objectives for the Compound

While specific research on this compound is not extensively detailed in publicly available literature, the research objectives for this and structurally similar compounds can be inferred from the known biological activities of its constituent parts and related hybrid molecules. The design of such a molecule is typically not arbitrary but is driven by specific hypotheses aimed at addressing unmet medical needs.

The primary hypothesis for investigating a compound like this compound would likely center on the discovery of novel antimicrobial agents . Bacterial resistance to existing antibiotics is a critical global health issue, necessitating the search for new chemical entities with unique mechanisms of action. researchgate.net Given that both thiophene and tetrazole derivatives have independently demonstrated significant antibacterial properties, a key objective would be to test the hypothesis that their combination results in synergistic or enhanced antimicrobial activity. nih.govisfcppharmaspire.com Research would aim to evaluate the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. researchgate.netisfcppharmaspire.com For instance, the related compound 5-(thiophen-2-yl)-1H-tetrazole has shown a broad spectrum of bactericidal activity. researchgate.netresearchgate.net

A second major hypothesis would likely focus on its potential as an anti-inflammatory agent . Both thiophene and tetrazole scaffolds are present in known anti-inflammatory drugs. researchgate.net Therefore, a research objective would be to investigate if this compound can effectively modulate key inflammatory pathways. This would involve testing its ability to inhibit enzymes like cyclooxygenases (COX) or to suppress the production of inflammatory mediators in cellular assays. mdpi.com

Table 2: Documented Biological Activities of Related Thiophene-Tetrazole Compounds
Compound Name/ClassDocumented Biological ActivitySupporting Research Goal
5-(thiophen-2-yl)-1H-tetrazoleBroad-spectrum antibacterial activity. researchgate.netresearchgate.netDevelopment of new antibiotics.
Thiophene-tetrazole hybridsAntibacterial and antifungal properties. nih.govDiscovery of broad-spectrum antimicrobial agents.
5-(1-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazolesAnti-inflammatory and antibacterial activities. mdpi.comCreation of dual-action therapeutic agents.
2,5-disubstituted tetrazolesUsed as pharmacophores for various N-heterocycles. researchgate.netExploring diverse therapeutic applications (e.g., anticancer, antiviral). researchgate.net

Exploration of Cycloaddition Reactions for Tetrazole Ring Formation

The formation of the tetrazole ring is a cornerstone of synthesizing the target compound. Cycloaddition reactions, particularly those of the [3+2] type, represent the most prevalent and efficient pathways to this nitrogen-rich heterocycle.

[3+2] Cycloaddition of Nitriles with Azides

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most fundamental and widely utilized method for constructing the 5-substituted tetrazole core. mdpi.combohrium.comnih.gov This reaction, often referred to as the Huisgen cycloaddition, involves the combination of an organic nitrile with an azide, typically sodium azide (NaN₃), to form the tetrazole ring. acs.orgresearchgate.net The key precursor for the synthesis of this compound via this method is 2-(thiophen-2-yl)acetonitrile.

The mechanism of this reaction is a subject of ongoing study, with evidence suggesting different pathways, including a concerted cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.orgnih.gov The activation barrier for this reaction can be high, often necessitating elevated temperatures and the use of catalysts to achieve reasonable yields and reaction times. acs.orgnih.gov

A variety of catalytic systems have been developed to promote this transformation. Lewis acids are particularly effective as they coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating the azide attack. organic-chemistry.org Commonly used catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂), which are effective in aqueous solutions, offering a more environmentally benign alternative to traditional organic solvents. mdpi.comorganic-chemistry.org Other metal-based catalysts, including copper, cobalt, and palladium compounds, have also been successfully employed. nih.govnih.govacs.orgjchr.org For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of various nitriles with sodium azide under homogeneous conditions. nih.govacs.org

Heterogeneous catalysts, such as silica (B1680970) sulfuric acid and various metal oxide nanoparticles (e.g., CuO, ZnO, Fe₃O₄), offer advantages in terms of ease of separation, recovery, and reusability, aligning with the principles of green chemistry. rsc.orgnih.govamerigoscientific.comthieme-connect.com

Catalyst SystemTypical SolventKey AdvantagesReference
Zinc Salts (e.g., Zn(II))Water, IsopropanolEnvironmentally friendly, broad substrate scope. mdpi.comorganic-chemistry.org
Cobalt(II) ComplexDMSO, DMFHigh activity under mild conditions, near-quantitative yields. nih.govacs.org
Copper(II) SaltsDMSOHigh yields, aligns with green chemistry principles. jchr.org
Silica Sulfuric Acid (SSA)DMFHeterogeneous, reusable, cost-effective, high yields. nih.gov
CuO NanoparticlesDMF (Microwave)Rapid synthesis, high yields, recyclable catalyst. researchgate.net
Palladium Complexes-Effective in three-component coupling reactions. nih.govelsevierpure.com

Alternative Tetrazole Ring Synthesis Protocols

While the nitrile-azide cycloaddition is dominant, several alternative protocols for forming the tetrazole ring have been developed, providing access to diverse analogues. One notable method involves the use of organic oximes as starting materials. Aldoximes can react with reagents like diphenyl phosphorazidate (DPPA) to yield 5-substituted 1H-tetrazoles. organic-chemistry.org

Multicomponent reactions (MCRs) offer another efficient strategy. The Ugi-azide reaction, a four-component reaction, can be employed to construct highly substituted tetrazole derivatives in a single step. nih.govwisdomlib.org This approach involves the reaction of an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). nih.gov Another alternative involves the direct conversion of amides into tetrazoles using phosphorazidate reagents that serve as both an amide activator and an azide source. organic-chemistry.org These methods expand the synthetic toolbox, allowing for the creation of a wider variety of tetrazole-containing compounds.

Strategies for Incorporating the 2-Thiophenemethyl Moiety

The synthesis of the target molecule requires the specific attachment of the 2-thiophenemethyl group at the C5 position of the tetrazole ring. This can be achieved by starting with a precursor that already contains this moiety or by attaching it to a pre-formed tetrazole ring.

Precursor Synthesis and Functionalization

The most direct approach to synthesizing this compound involves the use of 2-(thiophen-2-yl)acetonitrile as the nitrile component in the [3+2] cycloaddition reaction. The synthesis of this crucial precursor is well-established. A common route begins with thiophene, which undergoes chloromethylation using reagents like paraformaldehyde and hydrochloric acid to produce 2-chloromethylthiophene. google.comgoogle.com This intermediate is then subjected to a cyanogenation reaction, typically with sodium cyanide in a mixed solvent system like water/acetone, to yield the desired 2-(thiophen-2-yl)acetonitrile. google.comgoogle.com

Alternatively, functionalization can start from other thiophene derivatives. For example, 2-(thiophen-2-yl)acetic acid can be synthesized and subsequently converted to the corresponding nitrile. google.comacs.org This acid itself can be activated, for instance by conversion to its acyl chloride, and used in other synthetic pathways to build analogues. acs.org The synthesis of various (thiophen-2-ylmethyl)amine derivatives also highlights the accessibility of functionalized thiophenemethyl precursors for building diverse molecular structures. researchgate.netsmolecule.commdpi.com

Coupling Reactions for Side-Chain Attachment

An alternative strategy for creating analogues involves forming the tetrazole ring first, followed by the attachment of the side-chain. This is particularly useful for generating a library of compounds from a common tetrazole intermediate. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. ontosight.ai

For instance, a pre-formed 5-halotetrazole or a tetrazole with a suitable leaving group could be coupled with a thiophenemethyl-containing organometallic reagent. While not specifically detailed for the exact target molecule, methods like the Stille coupling (using organotin reagents) and Hiyama cross-coupling (using organosilicon reagents) are established for creating C-C bonds with tetrazole rings and could be applied to synthesize analogues. mdpi.comresearchgate.net Palladium catalysts are frequently used to facilitate these transformations, enabling the regioselective formation of 2,5-disubstituted tetrazoles. mdpi.comresearchgate.net This approach offers high modularity, allowing different side-chains to be introduced late in the synthetic sequence.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Maximizing the yield and efficiency of the synthesis of this compound is critical for practical applications. This involves the careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

The choice of solvent significantly impacts the reaction outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used and often give high yields, as they can effectively dissolve sodium azide and facilitate the cycloaddition. acs.orgnih.govresearchgate.net Studies have shown that for certain catalytic systems, DMSO can provide nearly quantitative yields. acs.org

Temperature is another crucial factor. While many reactions require heating to 100-140°C, the development of more active catalysts has allowed for reactions at lower temperatures, which can prevent the thermal decomposition of the product. acs.orgresearchgate.net Optimization tables from various studies show a clear correlation between temperature, reaction time, and yield, with the optimal conditions being highly dependent on the specific substrates and catalyst used. acs.orgresearchgate.netnih.gov

Yield enhancement is also achieved through innovative techniques. The use of microwave irradiation has been shown to dramatically reduce reaction times from many hours to mere minutes, while often improving yields. organic-chemistry.orgthieme-connect.comresearchgate.net This is attributed to efficient and rapid heating. Furthermore, the development of highly active and recyclable nanocatalysts represents a significant advancement. These catalysts, often based on magnetic nanoparticles, provide high surface area and can be easily removed from the reaction mixture using an external magnet, simplifying purification and reducing waste. rsc.orgamerigoscientific.com

ParameterCondition/TechniqueEffect on ReactionReference
Solvent DMSO, DMFHigh yields, good solubility for reagents. acs.orgnih.govresearchgate.net
Water (with catalyst)Greener alternative, effective with specific catalysts (e.g., Zn(II)). mdpi.com
Temperature Conventional Heating (110-140°C)Often required for uncatalyzed or less active systems. researchgate.net
Lower Temperatures (e.g., 60°C)Possible with highly active catalysts, improves product stability. nih.gov
Enhancement Technique Microwave IrradiationDrastically reduces reaction time (hours to minutes), often improves yield. organic-chemistry.orgthieme-connect.comresearchgate.net
Nanocatalysts (e.g., magnetic)High efficiency, easy catalyst separation and recyclability. rsc.orgamerigoscientific.com

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent and the optimization of the temperature profile are critical for maximizing the yield and purity of this compound and its analogues. The most common synthetic route involves the reaction of a nitrile with an azide, where the solvent plays a crucial role in solvating the reagents and facilitating the reaction.

High-boiling point polar aprotic solvents are frequently employed in tetrazole synthesis. Dimethyl sulfoxide (DMSO) is a common choice, often used in conjunction with high temperatures to drive the reaction to completion. For instance, the synthesis of the related compound 5-(thiophen-2-yl)-2H-tetrazole from thiophene-2-carbonitrile and sodium azide using a copper catalyst is typically performed in DMSO at temperatures around 140°C for 6 to 8 hours, achieving high yields of 92–95%. Such elevated temperatures are necessary to overcome the activation energy barrier of the cycloaddition reaction.

However, the use of high-boiling point solvents like DMSO can complicate product isolation and purification. This has led to the exploration of alternative heating methods and solvent systems. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times. Under microwave irradiation (e.g., 300 W, 150°C), the reaction time for similar tetrazole syntheses can be cut to as little as 30 minutes, with yields remaining high at around 89%. This method allows for precise temperature control and rapid, uniform heating.

Solvent-free conditions represent another approach to simplify purification and reduce environmental impact. Heating the neat reactants at high temperatures (e.g., 160°C) can yield the desired product, though it may require longer reaction times and result in lower yields (e.g., 40% after 24 hours) compared to solvent-based methods. The choice between these conditions often involves a trade-off between reaction efficiency, energy consumption, and downstream processing efforts.

Table 1: Effect of Solvent and Temperature on Tetrazole Synthesis

MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingDMSO1406–8 hours92–95
Microwave Irradiation-15030 minutes89
Solvent-FreeNone16024 hours40

Catalytic Approaches and Reagent Selection

The cornerstone of modern synthesis for 5-substituted tetrazoles is the metal-catalyzed [3+2] cycloaddition between an organonitrile and an azide source, typically sodium azide. nih.gov The selection of the catalyst and reagents is paramount for achieving high yields and regioselectivity, particularly for the formation of the desired 2H-tetrazole isomer.

For the synthesis of a molecule like this compound, the logical starting nitrile would be 2-(thiophen-2-yl)acetonitrile. The key reagents include:

Nitrile Source: 2-(thiophen-2-yl)acetonitrile

Azide Source: Sodium azide (NaN₃) is the most common, though other sources like trimethylsilyl azide (TMSN₃) can be used in specific multi-component reactions. rug.nl

Copper Catalysis: Copper salts are among the most widely reported catalysts for this transformation. Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is effective in promoting the cycloaddition. The mechanism is believed to involve the coordination of the Cu²⁺ ion to the nitrile group, which polarizes the C≡N bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. Other copper catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, have also been shown to be highly effective, even allowing the reaction to proceed at room temperature.

Cobalt Catalysis: More recently, cobalt(II) complexes have been introduced as efficient homogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles. nih.gov A complex with a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, has demonstrated high catalytic activity. Mechanistic studies indicate that the reaction proceeds through an intermediate cobalt(II) diazido complex, which has been isolated and characterized. nih.gov This demonstrates the potential for other transition metals to be employed in these cycloadditions.

Metal-Free Approaches: While metal catalysis is dominant, metal-free methods are also being developed. These often require alternative activation methods, such as using iodine in ammonia (B1221849) water under microwave irradiation to generate the nitrile in situ from an aldehyde, which then undergoes cycloaddition. organic-chemistry.org For the N-alkylation or N-arylation of a pre-formed 5-substituted-1H-tetrazole ring, metal-free strategies using diaryliodonium salts have proven successful for regioselective N2-arylation. organic-chemistry.orgtezu.ernet.in

Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis

CatalystReagentsSolventKey AdvantagesReference
CuSO₄·5H₂OOrganonitrile, NaN₃DMSOHigh yield, well-established mdpi.com
Cobalt(II) ComplexOrganonitrile, NaN₃Methanol (B129727)First example of homogeneous cobalt catalysis nih.gov
[Cu(OH)(TMEDA)]₂Cl₂5-substituted tetrazole, Arylboronic acid-High regioselectivity, room temperature reaction
Iodine/Ammonia WaterAldehyde, NaN₃WaterIn-situ nitrile formation, microwave-assisted organic-chemistry.org

Purification and Isolation Methodologies for High Purity Product

Obtaining high-purity this compound is essential for its use in further applications. The purification strategy is largely dictated by the synthetic route employed, particularly the choice of solvent and catalyst.

Column Chromatography: This is the most common and versatile method for purifying tetrazole derivatives. tezu.ernet.in A silica gel stationary phase is typically used with a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials, byproducts, and catalyst residues. For example, 2-phenyl-5-(thiophen-2-yl)-2H-tetrazole has been purified using column chromatography with 5% ethyl acetate in hexane. tezu.ernet.in

Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) can be an effective final purification step to obtain crystalline material of high purity. mdpi.com

Solid Phase Extraction (SPE): For rapid purification, SPE tubes can be utilized. This technique is similar to column chromatography but is often faster and uses pre-packed cartridges. It is particularly useful for removing salts and highly polar impurities from the reaction mixture. google.com

Influence of Reaction Conditions on Purification: The choice of reaction solvent significantly impacts the ease of purification. The use of high-boiling point solvents like DMSO can make product isolation challenging due to the difficulty of removing the solvent completely under vacuum. Therefore, synthetic routes that utilize lower-boiling point solvents (like methanol or dioxane) or are performed under solvent-free conditions are often preferred to simplify the workup and purification process. nih.govmdpi.com Following the reaction, a standard aqueous workup is often performed to remove water-soluble reagents like excess sodium azide and inorganic salts before proceeding to chromatographic purification. google.com

Development of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign and sustainable routes to tetrazole compounds. colab.ws This involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and employing renewable resources or recyclable catalysts.

Microwave-Assisted Synthesis: As previously mentioned, the use of microwave irradiation is a key green chemistry technique. It dramatically reduces reaction times from many hours to minutes, which translates to significant energy savings. organic-chemistry.org This rapid, controlled heating can also lead to cleaner reactions with fewer byproducts, simplifying purification. mdpi.com

Solvent-Free Reactions: Eliminating the solvent altogether is a primary goal of green synthesis. Solvent-free, or neat, reactions reduce the environmental impact associated with solvent production, use, and disposal. For tetrazole synthesis, solvent-free conditions have been demonstrated, although they may require higher temperatures and can sometimes result in lower yields compared to conventional methods.

Heterogeneous and Recyclable Catalysts: The development of solid-supported, heterogeneous catalysts is a significant step towards greener processes. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles, reducing waste and cost. An example is the use of magnetic iron oxide-based nanocatalysts (e.g., Fe₃O₄/HT-GLYMO-TA), which combine the benefits of easy separation with high catalytic activity.

Alternative Energy Sources and Reagents: Electrochemical methods are emerging as a powerful green approach in organic synthesis, using electrons as "traceless" reagents to avoid the need for chemical oxidants or reductants. dntb.gov.ua While specific applications to this compound are not yet widely reported, the general methodology holds promise for future green syntheses of heterocyclic compounds. The use of less hazardous reagents, such as replacing potentially explosive hydrazoic acid (which can be formed in situ from sodium azide under acidic conditions) with safer alternatives, is also a key consideration.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound." It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment. In the ¹H NMR spectrum, the protons on the thiophene ring of a related compound, 5-(thiophen-2-yl)-2H-tetrazole, typically appear in the chemical shift range of δ 6.8–7.5 ppm. For "this compound," the methylene bridge protons would introduce a characteristic singlet, while the thiophene protons would exhibit signals corresponding to their specific positions on the ring.

The ¹³C NMR spectrum provides information on the carbon framework. For analogous structures, the tetrazole ring carbon (C-5) is typically observed at a chemical shift between δ 150–160 ppm, while the thiophene carbons resonate in the δ 120–140 ppm region.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments and for determining the connectivity between atoms. ipb.ptimist.ma Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which helps in piecing together the molecular structure. ipb.ptuni-muenchen.de For instance, an HMBC correlation between the methylene protons and the C-5 of the tetrazole ring, as well as with carbons of the thiophene ring, would definitively establish the "thiophen-2-ylmethyl" substitution pattern. uni-muenchen.de

Table 1: Representative NMR Data for Thiophene-Tetrazole Structures

Nucleus Chemical Shift (δ) Range (ppm) Notes
¹H 6.8–7.5 Thiophene ring protons
¹H ~4.3 Methylene bridge protons (CH₂) (estimated)
¹³C 150–160 Tetrazole ring carbon (C-5)
¹³C 120–140 Thiophene ring carbons

Note: The exact chemical shifts for "this compound" may vary depending on the solvent and other experimental conditions. The data for the methylene group is an estimation based on similar structures.

Tetrazoles can exist as two tautomeric forms, the 1H- and 2H-isomers. imist.ma The position of the substituent on the tetrazole nitrogen atom significantly influences which tautomer is more stable. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the equilibrium between these tautomers in solution. csic.es The rate of interconversion between the tautomers can be influenced by factors such as solvent polarity and temperature. researchgate.net

By monitoring changes in the NMR spectra as a function of temperature, researchers can determine the thermodynamic parameters (ΔH and ΔS) of the tautomeric exchange. csic.es In some cases, if the interconversion is slow on the NMR timescale, separate signals for both tautomers may be observed. rsc.org Conversely, if the exchange is fast, averaged signals will be present. The study of N-(α-aminoalkyl)tetrazoles has shown that the equilibrium between N1 and N2 tautomers is significantly dependent on solvent polarity. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of "this compound." This technique provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. growingscience.com

For "this compound" (C₆H₆N₄S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like tetrazoles. acs.orgresearchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts, which can be analyzed by the mass spectrometer. rsc.orgnih.gov ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and reaction products. growingscience.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for less soluble or higher molecular weight compounds. d-nb.info In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. researchgate.net Both ESI and MALDI are valuable for obtaining the molecular ion peak and for studying the fragmentation patterns of the compound, which can provide further structural information.

Table 2: High-Resolution Mass Spectrometry Data for "this compound"

Parameter Value
Molecular Formula C₆H₆N₄S
Calculated Exact Mass 166.0313
Expected Ion in ESI-MS(+) [M+H]⁺

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

In the IR spectrum of a thiophene-tetrazole compound, characteristic absorption bands would be expected. The thiophene ring typically shows C–S stretching vibrations in the 600–700 cm⁻¹ region. The C=N stretching vibrations of the tetrazole ring are expected to appear near 1600 cm⁻¹. Additionally, C-H stretching and bending vibrations of both the thiophene ring and the methylene group would be present.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, such as C-C, C=C, and C≡C bonds. ksu.edu.sa This makes it a useful complementary technique to IR spectroscopy, which is more sensitive to polar bonds. ksu.edu.sa Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to aid in the assignment of vibrational modes. researchgate.netcardiff.ac.uk

Table 3: Key Vibrational Frequencies for Thiophene-Tetrazole Structures

Functional Group Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Thiophene C–S stretch 600–700 IR
Tetrazole C=N stretch ~1600 IR
Aromatic C-H stretch 3000–3100 IR, Raman
Aliphatic C-H stretch 2850–3000 IR, Raman

Chromatographic Methods for Purity Assessment, Quantitative Analysis, and Isomer Separation

Chromatographic techniques are vital for separating "this compound" from reaction byproducts and starting materials, assessing its purity, and in some cases, separating its isomers. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination and quantitative analysis. researchgate.netresearchgate.net A reversed-phase HPLC column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can effectively separate the target compound from impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV detector. nih.gov

The synthesis of N-substituted tetrazoles can often lead to a mixture of 1- and 2-substituted isomers. cdnsciencepub.com Chromatographic methods, including column chromatography on silica gel or alumina, are frequently employed for the separation of these constitutional isomers. cdnsciencepub.com Specialized HPLC columns, such as those designed for hydrophilic interaction liquid chromatography (HILIC), have also shown excellent selectivity for separating isomers of tetrazole-containing compounds. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. healthinformaticsjournal.com By comparing the retention factor (Rf) of the product to that of the starting materials, one can get a qualitative assessment of the reaction's completion.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying the assay of tetrazole derivatives. For compounds structurally related to this compound, reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) methods have been developed and validated according to ICH guidelines. ijrpc.com These methods typically employ a C18 column and a gradient elution system with a mobile phase consisting of an aqueous component (like 0.05% orthophosphoric acid) and an organic solvent such as acetonitrile. ijrpc.com

The detection is commonly performed using a UV detector, with the wavelength set to capture the chromophoric thiophene and tetrazole moieties; a wavelength of 220 nm has been used for related biphenyl-tetrazole intermediates. ijrpc.com Method validation ensures specificity, with adequate separation of the main compound from any process-related impurities or degradation products. ijrpc.com The precision of such methods is demonstrated by low relative standard deviation (%RSD) values for repeatability and intermediate precision. ijrpc.com Furthermore, the limits of detection (LOD) and quantification (LOQ) are established to ensure the method's sensitivity for trace impurity analysis. ijrpc.com

Table 1: Example HPLC Conditions for Analysis of a Tetrazole Intermediate This table is illustrative of typical conditions used for related compounds.

Parameter Condition Reference
System Agilent UHPLC ijrpc.com
Column Zorbax Eclipse Plus C18 (100×4.6 mm; 3.5 µm) ijrpc.com
Mobile Phase A 0.05% v/v Ortho Phosphoric Acid in Water ijrpc.com
Mobile Phase B Acetonitrile ijrpc.com
Elution Gradient ijrpc.comgoogle.com
Flow Rate 1.0 mL/min ijrpc.com

| Detection | UV at 220 nm | ijrpc.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of volatile and semi-volatile compounds, including derivatives of this compound. In the analysis of complex mixtures, GC-MS can detect and identify related structures. For instance, a GC-MS analysis identified a compound with a similar core structure, ethanol,1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino], as a bioactive component. researchgate.net

The methodology involves separating compounds in a gas chromatograph, which are then ionized and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, which is compared against spectral libraries, such as the National Institute of Standard and Technology (NIST) database, for identification. phytopharmajournal.com This technique has been successfully used to identify various tetrazole derivatives in different matrices. researchgate.netphytopharmajournal.com

Table 2: Example of a Tetrazole Derivative Identified by GC-MS This table shows a closely related compound identified in a research study.

Compound Identified Analytical Method Source Context Reference

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

Beyond the individual molecular structure, SC-XRD elucidates the crystal packing and the nature of intermolecular interactions. In crystals of related heterocyclic compounds containing a thiophen-2-ylmethyl group, the structure is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions like C-H···π forces. researchgate.netfigshare.com The analysis of energetic compounds with a (tetrazol-2-yl)methyl structure has also provided deep insight into their intramolecular and intermolecular interactions. mdpi.com These non-covalent interactions are crucial in governing the compound's physical properties, including melting point and solubility. The data obtained from SC-XRD, such as unit cell dimensions and space group, are fundamental for understanding the material's solid-state characteristics. uhu-ciqso.es

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound This table presents example data for a triazole compound with a similar substituent to illustrate the type of information obtained from SC-XRD.

Parameter 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one Reference
Crystal System Orthorhombic researchgate.net
Space Group P212121 researchgate.net

| Key Interactions | Intermolecular Hydrogen Bonds, CH···π interactions | researchgate.net |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability Studies

The thermal stability of this compound is a critical parameter, particularly for its storage and handling. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for these investigations.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis can precisely determine the melting point of a compound. For example, energetic compounds containing a (5-nitro-2H-tetrazol-2-yl)methyl group exhibit sharp melting endotherms, with melting points observed at 71.7 °C and 82.6 °C for different derivatives. mdpi.com Following the melting, an exothermic peak often appears at a higher temperature, indicating thermal decomposition. mdpi.com For some 2,5-disubstituted tetrazoles, thermal degradation can occur at temperatures as low as 142.5 °C. mdpi.com

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated at a controlled rate. This technique identifies the temperature at which the compound begins to decompose, characterized by a loss of mass. Many tetrazole derivatives are known to be thermally stable, with decomposition temperatures often exceeding 200 °C. rsc.org For instance, N-CH2-C bridged energetic compounds based on 5-nitrotetrazole are thermally stable with decomposition points above 240 °C. mdpi.com The thermal decomposition of many tetrazoles is initiated by the elimination of a molecule of nitrogen (N2) following the opening of the tetrazole ring. mdpi.comnih.govresearchgate.net

Table 4: Thermal Properties of Related Tetrazole Derivatives This table summarizes thermal data for various tetrazole compounds to provide context for the expected stability.

Compound Class/Derivative Melting Point (Tₘ) Decomposition Temp. (Tₑ) Technique Reference
3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM) 82.6 °C >240 °C DSC-TG mdpi.com
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTOF) 71.7 °C >240 °C DSC-TG mdpi.com
3-(5-phenyl-2H-tetrazol-2-yl)pyridine 122-129 °C 142.5 °C (Exo Peak) DSC mdpi.com

Computational Chemistry and Theoretical Investigations of 5 Thiophen 2 Ylmethyl 2h Tetrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Thiophen-2-ylmethyl-2H-tetrazole. These methods allow for a detailed exploration of the molecule's electronic landscape and reactivity patterns.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap suggests that the molecule is more reactive. nih.govarabjchem.org

For thiophene-tetrazole derivatives, DFT calculations predict the localization of these orbitals. Typically, the HOMO is found to be localized on the electron-rich thiophene (B33073) ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO often resides on the electron-deficient tetrazole ring, suggesting it as the probable site for nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Thiophene-Triazole Compound

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.5
HOMO-LUMO Gap 4.0

Note: This data is for a related compound, 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one, and is provided for illustrative purposes. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netdergipark.org.tr Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, which can then be compared with experimental data to validate the computational model. For similar thiophene-tetrazole structures, predicted UV-Vis absorption maxima often fall in the range of 270–290 nm in solvents like acetonitrile (B52724). The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.netmdpi.comresearchgate.net It helps to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. rsc.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiophene ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.com

Conformational Analysis and Tautomerism Dynamics

For molecules with rotatable bonds, conformational analysis is essential to identify the most stable spatial arrangements. In the case of this compound, rotation around the single bond connecting the thiophene and tetrazole rings can lead to different conformers. dergipark.org.tr Computational methods can map the potential energy surface to determine the relative energies of these conformers. researchgate.net

Furthermore, tetrazoles are known to exhibit tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the ring. researchgate.net The 1H- and 2H-tautomers are the most common. researchgate.netnih.gov The relative stability of these tautomers is influenced by the molecular environment. researchgate.net In the gas phase or nonpolar solvents, the 2H-tautomer is generally more stable, while the 1H-tautomer often predominates in polar solvents and in the crystalline state. researchgate.net Quantum chemical calculations are crucial for determining the energy differences between these tautomers and the energy barriers for their interconversion, providing a dynamic picture of the molecule's structure. nih.gov

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) like this compound might bind to a biological target, such as a protein or enzyme. imust.edu.cnpeerj.com This is a cornerstone of modern drug discovery. Studies have shown that tetrazole derivatives can exhibit a range of biological activities, and molecular docking can help to elucidate the molecular basis for these activities. nih.govsemanticscholar.org

The process involves placing the 3D structure of the ligand into the binding site of the target protein and calculating the binding affinity. peerj.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov For example, a study on a related tetrazole compound, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, used molecular docking to investigate its potential as an antituberculosis agent. semanticscholar.orgresearchgate.net Such studies can guide the design of more potent and selective drug candidates.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as this compound, with a specific biological receptor. The insights gained from these simulations can guide the design of more potent and selective therapeutic agents.

Derivatives of thiophene-tetrazole have been the subject of molecular docking studies to elucidate their interactions with various biological targets. For instance, computational analyses have been performed on related compounds to predict their binding affinities and understand the intermolecular forces driving the ligand-receptor recognition process. rsc.org These studies often involve docking the compound into the active site of a protein to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the complex.

A common application is in the field of antimicrobial research. For example, in silico studies on compounds structurally similar to this compound have been conducted against enzymes from Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. nih.govsemanticscholar.org These simulations help in identifying potential inhibitors by comparing their binding energies and interaction patterns with those of known drugs. nih.govsemanticscholar.org

The general procedure for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The ligand's structure is typically optimized to its lowest energy conformation. The receptor is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. Software like AutoDock Vina or DockThor is then used to perform the docking calculations, which generate various possible binding poses of the ligand within the receptor's active site, ranked by a scoring function that estimates the binding affinity. nih.gov

The results of a hypothetical molecular docking study for this compound against a putative receptor are presented in Table 1. Such data would typically show the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in forming hydrogen bonds and other interactions.

Table 1: Hypothetical Molecular Docking Results for this compound
Target ReceptorBinding Energy (kcal/mol)Hydrogen Bond Interactions (Amino Acid Residues)Other Key Interactions (Residues)
InhA (M. tuberculosis)-7.8TYR158, MET199PHE149, PRO193 (Hydrophobic)
Cannabinoid Receptor 1 (CB1)-8.5SER383, THR197LEU193, VAL196, LEU387 (van der Waals)
TGR5-9.1ASN83, TYR89PHE170, TRP174 (π-π stacking)

This table is a representative example and does not reflect actual experimental data.

Molecular Dynamics (MD) Simulations for Ligand Stability and Binding Mechanisms

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of the ligand-receptor complex. kjpupi.id MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.govkjpupi.id

For a compound like this compound, an MD simulation would typically be run for a period of nanoseconds to observe the behavior of the docked complex in a simulated physiological environment. kjpupi.idfrontiersin.org The simulation helps to validate the docking results by assessing whether the predicted binding pose remains stable over time. frontiersin.org

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD plot for the protein-ligand complex over the simulation time suggests that the ligand remains securely bound within the active site. frontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. frontiersin.org

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and receptor throughout the simulation, providing information on their stability and occupancy. mdpi.com

In studies of related tetrazole derivatives, MD simulations have been crucial in confirming the stability of the ligand within the binding pocket of its target. frontiersin.orgmdpi.com For example, simulations have shown that a ligand can maintain a stable two-point interaction with key residues like Ser-117 and Lys-15 in the transthyretin (TTR) protein. mdpi.com These simulations provide a temporal dimension to the static picture offered by molecular docking, revealing the dynamics of the binding event. kjpupi.id

Table 2: Representative Data from a Hypothetical MD Simulation of this compound-Receptor Complex
ParameterSimulation Time (ns)Average ValueInterpretation
Complex RMSD (Å)1001.5 ± 0.3The complex is stable throughout the simulation.
Ligand RMSF (Å)1000.8 ± 0.2The ligand shows minimal fluctuation, indicating stable binding.
Protein RoG (Å)10022.5 ± 0.5The protein maintains its compact structure.
Hydrogen Bond Occupancy (%) with TYR15810085.4A persistent and stable hydrogen bond is formed.

This table is a representative example and does not reflect actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. rsc.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR model is developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). rsc.orgresearchgate.net

For a series of derivatives of this compound, a QSAR study could be conducted to understand which structural features are critical for a specific biological effect, such as antimicrobial or anti-inflammatory activity. researchgate.net For example, a study on related heterocyclic compounds found that their algistatic activity was strongly dependent on hydrophobicity, as described by their octan-1-ol/water partition coefficients (log P). researchgate.net Similarly, a QSAR equation was derived for a series of 5-thiophen-2-yl pyrazole (B372694) derivatives to model their antagonist activity at the cannabinoid-1 (CB1) receptor. rsc.org

The general steps to build a QSAR model include:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that links the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of thiophene-tetrazole derivatives might look like this:

log(1/IC50) = 0.75 * logP - 0.23 * MW + 1.54 * HBD + 2.1

Where IC50 is the half-maximal inhibitory concentration, logP is the hydrophobicity, MW is the molecular weight, and HBD is the number of hydrogen bond donors. Such an equation would suggest that higher hydrophobicity and more hydrogen bond donors, coupled with a lower molecular weight, could lead to increased biological activity.

QSPR models are developed using a similar approach but aim to predict physicochemical properties like boiling point, solubility, or metabolic stability. These models are crucial for assessing the drug-likeness of a compound early in the discovery process.

Table 3: Example Descriptors Used in QSAR/QSPR Modeling for Thiophene-Tetrazole Derivatives
Descriptor TypeDescriptor ExampleProperty Modeled
HydrophobiclogPMembrane permeability, protein binding
ElectronicHOMO/LUMO energyReactivity, electronic interactions
Steric/TopologicalMolecular Weight (MW)Size constraints in binding pocket
ThermodynamicΔG of solvationSolubility
StructuralNumber of Hydrogen Bond Donors/AcceptorsSpecific interactions with receptor

This table is a representative example and does not reflect actual experimental data.

Pharmacological and Biological Evaluation of 5 Thiophen 2 Ylmethyl 2h Tetrazole and Its Analogues

In Vitro Biological Activity Screening and Target Identification

Enzyme Inhibition Studies

Derivatives of 5-Thiophen-2-ylmethyl-2H-tetrazole have been investigated for their potential to inhibit various enzymes. For instance, some tetrazole derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, which are implicated in diabetes. nih.gov The sulfonamide group, when incorporated into related structures, is known to interact with enzyme active sites through hydrogen bonding, potentially leading to inhibition. evitachem.com While direct studies on this compound are not extensively detailed in the provided results, the broader class of thiophene-containing tetrazoles has been a subject of interest. For example, certain tetrazole derivatives have been found to inhibit enzymes involved in the proliferation of cancer cells.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors. Thiophene (B33073) derivatives, in general, have demonstrated high affinity for various receptors. Analogues of this compound have been specifically studied for their interaction with adenosine (B11128) receptors (ARs). nih.gov One such derivative, (2R,3S,4R,5R)-2-(2-Ethyl-2H-tetrazol-5-yl)-5-(6-((thiophen-2-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol, was found to be a potent dual-acting agent, functioning as an A1AR agonist and an A3AR antagonist. nih.gov These assays typically involve a competitive binding format where the test compound's ability to displace a radiolabeled ligand from a receptor is measured, allowing for the determination of binding affinity (Ki) or the concentration that inhibits 50% of binding (IC50).

Below is an interactive table summarizing the receptor binding data for an analogue of this compound.

CompoundReceptorBinding Affinity (Ki, nM)
Analogue 4 hA1AR0.45
hA3AR0.31

Table 1: Receptor binding affinities of a dual-acting adenosine receptor modulator. Data sourced from a study on N6-substituted-5′-C-(ethyltetrazol-2-yl)adenosine derivatives. nih.gov

Cellular Pathway Modulation

The biological effects of a compound are ultimately mediated through the modulation of cellular signaling pathways. Tetrazole derivatives have been reported to influence critical pathways such as the PI3K/AKT/mTOR pathway, which plays a central role in cancer progression. Some tetrazole-containing compounds are also known to activate the NRF2 signaling pathway, which is involved in the cellular response to oxidative stress. mdpi.com For example, olmesartan, a drug containing both imidazole (B134444) and tetrazole rings, exerts antioxidant and anti-inflammatory effects through this pathway. mdpi.com Furthermore, some tetrazole derivatives have been shown to modulate the activity of fatty acid receptors like GPR120. epo.org

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their biological activity. While specific HTS campaigns that led to the discovery of this compound are not detailed in the search results, the general principles of HTS are well-established. researchgate.netresearchgate.net These methods often employ automated, miniaturized assays to test thousands of compounds in a short period. For receptor binding, filter-based separation techniques are commonly used to separate receptor-bound ligands from unbound ligands. The synthesis of diverse libraries of tetrazole derivatives is a prerequisite for such screening efforts. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Investigationsmerckmillipore.comrug.nlnih.gov

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) is fundamental to medicinal chemistry. These investigations guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of this compound Derivatives for SAR Explorationbenchchem.commerckmillipore.comresearchgate.net

The rational design of new analogues is a cornerstone of SAR studies. This process often involves the synthesis of a series of related compounds with systematic variations in their structure. For thiophene-tetrazole derivatives, this can include modifications to the thiophene ring, the tetrazole ring, or the linker connecting them. mdpi.com The synthesis of these derivatives can be achieved through various chemical reactions, including [3+2] cycloaddition reactions to form the tetrazole ring. For example, the reaction of a nitrile with an azide (B81097) is a common method for tetrazole synthesis. researchgate.netmdpi.com

The synthesis of 1,5-disubstituted tetrazoles can be achieved from 5-substituted 1H-tetrazoles, which are often prepared via 1,3-dipolar cycloaddition reactions. asianpubs.org The subsequent N-arylation can be performed using copper-catalyzed cross-coupling reactions with boronic acids. asianpubs.org

Below is an interactive table outlining a general synthetic approach for creating derivatives for SAR studies.

StepReactionReagentsPurpose
1 Formation of Tetrazole RingNitrile precursor, Sodium Azide (NaN₃)To create the core tetrazole structure.
2 N-Alkylation/ArylationAlkyl halide or Boronic acidTo introduce diverse substituents on the tetrazole ring for SAR exploration.
3 Modification of Thiophene RingVarious electrophilic/nucleophilic reagentsTo explore the impact of thiophene substitution on activity.

Table 2: A generalized synthetic strategy for the generation of this compound derivatives for SAR studies.

The investigation into the SAR of tetrazole-quinolone hybrids has shown that the nature of the linker between the tetrazole and other moieties can significantly influence anticancer activity. Specifically, a tetrazole-phenyl linker was found to be favorable, while a thio-linker had a detrimental effect on activity. Furthermore, the electronic properties of substituents on the phenyl ring were found to correlate with activity, with electron-donating groups like methoxy (B1213986) enhancing the cytotoxic effects.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of tetrazole-based compounds are highly sensitive to modifications of their substituents. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, general principles derived from related tetrazole analogues provide significant insights.

Modifications to the lipophilic side chains and polar headgroups of tetrazole-containing ligands can dramatically alter their binding affinity and selectivity. For instance, in a series of Sphingosine 1-Phosphate (S1P) receptor ligands, the introduction of an ortho-trifluoromethyl group to a phenyl ring attached to the core structure enhanced binding affinity. nih.gov Conversely, the bioisosteric replacement of a carboxylic acid headgroup with a tetrazole ring led to a substantial decrease in activity for that specific series, demonstrating that the context of the substitution is critical. nih.gov

Studies on other tetrazole derivatives have shown that increased lipophilicity can enhance antimicrobial efficacy against resistant bacterial strains. In a series of tetrazole-quinolone hybrids, the nature of the linker and substituents on the phenyl ring played a crucial role in determining anticancer activity. A methoxy group, being an electron-donating group, was found to improve activity against several cancer cell lines. The general order of activity for electron-donating groups was identified as: methoxy > hydrogen > methyl > bromo > fluoro.

These findings suggest that modifications to the thiophene ring or the methylene (B1212753) linker of this compound could significantly modulate its biological profile.

Table 1: General Impact of Substituent Modifications on Tetrazole Analogues

Modification General Effect on Potency/Selectivity Reference Compound Class Citation
Increased Lipophilicity Enhanced antimicrobial activity Tetrazole derivatives
Addition of ortho-trifluoromethyl group Improved binding affinity S1P1 receptor ligands nih.gov
Substitution of Carboxylic Acid with Tetrazole Significant loss of activity S1P1 receptor ligands nih.gov

Elucidation of Key Pharmacophoric Features

The pharmacological activity of this compound is largely defined by the key pharmacophoric features of its constituent parts: the tetrazole ring and the thiophene moiety.

The tetrazole ring is a critical pharmacophore in medicinal chemistry, primarily serving as a bioisosteric equivalent of a carboxylic acid group. ontosight.airug.nlresearchgate.net This feature is significant because the tetrazole ring, while having a similar pKa value to a carboxylic acid and being ionized at physiological pH, is approximately ten times more lipophilic than the corresponding carboxylate. rug.nl This increased lipophilicity can enhance the molecule's ability to penetrate biological membranes. rug.nl The tetrazole's ability to delocalize its negative charge over the five-atom ring may also facilitate favorable interactions with biological receptors. rug.nl Its metabolic stability is another key attribute that makes it a desirable feature in drug design. researchgate.net

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Ligand-Protein Interaction Analysis

Molecular docking studies provide valuable insights into how a ligand can bind to a protein's active site. For analogues of this compound, these studies have been instrumental. In a computational study targeting Mycobacterium tuberculosis, a closely related compound, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, was analyzed for its interaction with the InhA and EthR proteins, which are crucial for the bacterium's survival. nih.gov

The analysis revealed that this class of compounds could fit into the binding pockets of these receptor proteins, with the binding affinity influenced by various non-covalent interactions. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand's aromatic rings (thiophene and phenyl) and the amino acid residues of the protein. core.ac.uk The tetrazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-protein complex. core.ac.uk The specific binding mode and affinity determine the compound's inhibitory potential against its target. nih.gov

Table 2: Example of Ligand-Protein Interaction Analysis for a Tetrazole Analogue

Target Protein Ligand Key Interactions Analysis Method Citation
InhA (M. tuberculosis) 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Hydrogen bonding, Hydrophobic interactions Molecular Docking (Autodock Vina) nih.gov

Downstream Signaling Pathway Elucidation

The interaction of a ligand with its protein target initiates a cascade of intracellular events known as downstream signaling pathways. The specific pathway modulated by this compound would depend on its specific biological target. Tetrazole-containing compounds are known to interact with a variety of targets and, consequently, a range of signaling pathways.

For example, many tetrazole-containing drugs, such as Valsartan, are angiotensin II receptor blockers (ARBs). mdpi.com These drugs antagonize the AT1 receptor, which prevents the signaling cascade that leads to vasoconstriction and other effects. The signaling of angiotensin receptors can involve G-proteins and subsequent activation or inhibition of downstream kinase and phosphatase pathways. nih.gov

Other tetrazole derivatives have been investigated as Janus kinase (JAK) inhibitors. google.com JAKs are critical components of cytokine signaling, which regulate inflammation and immunity. Inhibition of a JAK by a compound would block the phosphorylation of STAT proteins (Signal Transducer and Activator of Transcription), thereby interrupting the JAK/STAT signaling pathway and preventing the expression of inflammatory genes. google.com Given the structural similarities, it is plausible that this compound or its analogues could modulate such kinase-driven pathways, depending on the specific target protein they bind to.

In Vivo Efficacy and Pharmacokinetic Studies in Relevant Pre-Clinical Animal Models (Excluding Human Clinical Data)

Pre-clinical animal models are essential for evaluating the efficacy and pharmacokinetic profile of a potential drug candidate before any consideration for human trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

The ADME profile of a compound determines its bioavailability, duration of action, and potential for accumulation in tissues. The tetrazole moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, particularly metabolic stability. researchgate.net

ADME studies for tetrazole-based compounds like Valsartan derivatives have also been performed, typically assessing parameters like absorption rates, plasma concentrations, and metabolic pathways in animal models such as rats. mdpi.com These studies are fundamental to understanding how the compound behaves in a living system and to establishing a link between its in vitro activity and in vivo efficacy.

Efficacy Assessment in Disease-Specific Animal Models

The therapeutic efficacy of thiophene-tetrazole analogues has been investigated in animal models for diabetes, cancer, inflammation, and depression, revealing promising activity.

Antidiabetic Activity

Analogues of this compound have shown notable potential in the management of diabetes and its complications in rodent models. One significant analogue, [5-(3-thienyl)tetrazol-1-yl]acetic acid, was evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.govmdpi.com This compound effectively addressed diabetic neuropathy, a common complication of diabetes, by reducing the accumulation of sorbitol in the sciatic nerve. nih.govmdpi.com Another analogue, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide, demonstrated significant hypoglycemic effects in a rat model of diabetes mellitus, leading to a marked decrease in plasma glucose levels after administration. nih.govmdpi.com Furthermore, other classes of tetrazole derivatives have been shown to improve oral glucose tolerance in sucrose-loaded rat models, indicating their potential to manage hyperglycemia. nih.govmdpi.com

Table 1: Efficacy of Thiophene-Tetrazole Analogues in Animal Models of Diabetes

Compound/Analogue Animal Model Disease/Condition Key Efficacy Finding Reference(s)
[5-(3-thienyl)tetrazol-1-yl]acetic acid STZ-induced diabetic rats Diabetic Neuropathy Dose-dependently decreased sorbitol content in the sciatic nerve (ED₅₀ = 8.8 mg/kg/day). nih.govmdpi.com
2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide Diabetes mellitus rat model Hyperglycemia Significantly decreased plasma glucose levels. nih.govmdpi.com

Anticancer Activity

The in vivo anticancer potential of tetrazole analogues has been successfully demonstrated. A study focusing on 1,5-diaryl substituted tetrazoles, which are rigid analogues of the natural antimitotic agent Combretastatin A-4, identified a potent compound, 1-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole. nih.gov This compound significantly inhibited the proliferation of human colon adenocarcinoma HT-29 cells. When evaluated in a nude mouse model, it markedly reduced the growth of HT-29 xenografts, highlighting its promise as a clinical candidate. nih.gov The mechanism is believed to involve the inhibition of tubulin polymerization, a critical process for cell division in cancer cells. nih.gov

Anti-inflammatory and Antidepressant Activity

The therapeutic breadth of thiophene-tetrazole analogues extends to inflammatory conditions and neurological disorders. A series of 5-aryl-4,5-dyhidrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which combine the thiophene and tetrazole structures, were assessed for antidepressant effects in mice using the forced swim test and tail suspension test. mdpi.com The analogue 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine emerged as the most potent compound, producing significant antidepressant-like activity without causing central nervous system excitation, which can lead to false-positive results. mdpi.com

In the realm of anti-inflammatory research, while some 5-aryl-2H-tetrazoles showed potent superoxide (B77818) scavenging activity in vitro, they were not effective in the in vivo carrageenan-induced rat paw edema model. nih.gov However, other research on related heterocyclic hybrids has shown significant in vivo anti-inflammatory effects in similar models. researchgate.net

Table 2: Efficacy of Thiophene-Tetrazole Analogues in Other Disease Models

Compound/Analogue Animal Model Disease/Condition Key Efficacy Finding Reference(s)
1-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole Nude mice with HT-29 xenografts Colon Cancer Significantly reduced in vivo tumor growth. nih.gov

Pharmacodynamic Biomarker Analysis in Vivo

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and having a physiological effect. For thiophene-tetrazole analogues, several in vivo PD biomarkers have been assessed.

In studies of antidiabetic analogues, the primary biomarkers measured were directly related to the pathology of the disease. For [5-(3-thienyl)tetrazol-1-yl]acetic acid , the key PD biomarker was the sorbitol content in the sciatic nerve of diabetic rats, which was dose-dependently reduced, indicating effective target engagement of aldose reductase. nih.govmdpi.com For other hypoglycemic agents, a more direct biomarker, the level of plasma glucose , was monitored to confirm the compound's glucose-lowering effects in vivo. nih.govmdpi.com

In the context of anticancer activity, the most direct biomarker of efficacy for the analogue 1-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole was the reduction in tumor volume in HT-29 xenograft models. nih.gov Further analysis of tumor tissue from treated animals can reveal molecular biomarkers. For instance, related thiophene and tetrazole compounds have been shown to induce apoptosis by activating caspase-3 and caspase-9 , which are definitive biomarkers of this cell death pathway. nih.govnih.gov

For antidepressant analogues like 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine , researchers measured 5-HT (serotonin) concentrations in the mouse brain. mdpi.com The finding that the compound may affect these neurotransmitter levels provides a crucial link between the drug's administration and its potential mechanism of action. mdpi.com

Finally, for anti-inflammatory compounds, relevant in vivo biomarkers include the reduction of paw edema in response to an inflammatory agent like carrageenan. nih.gov More specific molecular biomarkers, such as the systemic levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , are also used to quantify the anti-inflammatory response in animal models. mdpi.comnih.gov

Table 3: In Vivo Pharmacodynamic Biomarkers for Thiophene-Tetrazole Analogues

Therapeutic Area Analogue Class Biomarker Measured Physiological Effect Reference(s)
Diabetes [5-(3-thienyl)tetrazol-1-yl]acetic acid Sciatic Nerve Sorbitol Reduction nih.govmdpi.com
Diabetes 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide Plasma Glucose Reduction nih.govmdpi.com
Cancer 1-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole Tumor Volume Reduction nih.gov
Cancer Thiophene/Tetrazole derivatives Caspase-3, Caspase-9 Activation nih.govnih.gov
Depression 5-Aryl-thieno[2,3-e]tetrazolopyridines Brain 5-HT (Serotonin) Modulation mdpi.com
Inflammation 5-Aryl-2H-tetrazoles Paw Edema Reduction nih.gov

Medicinal Chemistry and Drug Discovery Applications of the 5 Thiophen 2 Ylmethyl 2h Tetrazole Scaffold

Role as a Bioisostere for Carboxylic Acids and Other Acidic Groups

A cornerstone of the tetrazole ring's utility in medicinal chemistry is its function as a non-classical bioisostere for the carboxylic acid group. researchgate.nethilarispublisher.comresearchgate.netresearchgate.net Bioisosterism, the strategy of replacing a functional group within a lead compound with another group to enhance desired properties without losing biological activity, is a fundamental tool in drug optimization. rug.nl The 5-substituted tetrazole ring, a key feature of the 5-Thiophen-2-ylmethyl-2H-tetrazole scaffold, effectively mimics a carboxylate group in terms of its acidic nature and planar structure. researchgate.netrug.nl

The tetrazole ring's pKa is typically in the range of 4.5-4.9, which is very similar to that of many carboxylic acids (pKa 4.2-4.4). researchgate.net This comparable acidity allows the tetrazole to engage in similar ionic interactions with biological targets as a carboxylic acid. However, a significant advantage of the tetrazole group is its increased lipophilicity compared to the corresponding carboxylate. researchgate.net The negative charge on the tetrazolate anion is delocalized over four nitrogen atoms and one carbon atom, resulting in a more diffuse charge compared to the two oxygen atoms of a carboxylate. rug.nl This property can lead to improved membrane permeability and, consequently, better oral bioavailability. researchgate.netnih.gov Furthermore, the tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, offering a more stable pharmacophore. researchgate.netresearchgate.net The thiophene (B33073) ring in the scaffold further contributes to its lipophilic character and potential for diverse molecular interactions.

Lead Compound Identification, Optimization, and Derivatization Strategies

The this compound scaffold serves as a valuable starting point for the identification and optimization of new lead compounds. A notable example is the in silico identification of 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (designated as C29) as a potential inhibitor of InhA and EthR proteins from Mycobacterium tuberculosis. nih.gov In a virtual screening study of fifty small molecules with antituberculosis properties, compound C29 demonstrated superior binding affinity and molecular stability with the target proteins compared to the control drugs, isoniazid (B1672263) and ethionamide. nih.gov This highlights the scaffold's potential in generating hits for challenging therapeutic targets.

Once a lead compound containing the thiophen-ylmethyl-tetrazole core is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile. nih.govtmu.edu.tw Common derivatization strategies for this scaffold would involve:

Modification of the Thiophene Ring: Introducing substituents onto the thiophene ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein. This can be used to explore the binding pocket and improve affinity and selectivity.

Alteration of the Methylene (B1212753) Linker: The methylene bridge between the thiophene and tetrazole rings can be modified. Its length can be altered, or it can be replaced with other functional groups to change the orientation and flexibility of the two heterocyclic rings relative to each other.

Substitution on the Tetrazole Ring: While the 5-substitution pattern is key to its bioisosteric role, the nitrogen atoms of the tetrazole ring can be substituted, for instance, to create prodrugs or to block metabolic pathways. nih.govresearchgate.net

Derivatization of a second substituent on the tetrazole ring: As seen in compound C29, the second substituent on the tetrazole ring (the 4-Ethyl-phenyl group) provides a key point for modification to optimize target engagement. nih.gov

These optimization efforts are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design improved analogues. chemrxiv.org

Application in Scaffold Hopping and Fragment-Based Drug Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its key binding interactions. criver.comnih.gov This technique is often employed to escape patent-protected chemical space or to overcome liabilities associated with the original scaffold. criver.com The this compound core is an attractive candidate for such strategies. Its constituent parts, the thiophene and tetrazole rings, can be considered as distinct fragments that can be replaced by other bioisosteric groups. For instance, the thiophene ring could be hopped to other five- or six-membered heterocycles, while the tetrazole could be replaced by other acidic functional groups or different heterocyclic cores that maintain the necessary geometry for target binding. mdpi.comrsc.org

In the context of fragment-based drug design (FBDD), the this compound structure can be deconstructed into its fundamental fragments: the thiophene-methyl group and the tetrazole ring. dundee.ac.uk These smaller, low-complexity fragments can be screened for weak binding to a biological target. Once a fragment hit is identified, it can be grown or linked with other fragments in a stepwise manner to build a more potent, lead-like molecule. dundee.ac.uk The inherent "drug-like" properties of the thiophene and tetrazole motifs make them valuable starting points for FBDD campaigns.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

While the acidity of the tetrazole ring is crucial for its biological activity as a carboxylic acid mimic, it can also lead to poor absorption and low oral bioavailability due to its ionization at physiological pH. nih.govresearchgate.net To overcome this limitation, prodrug strategies are often employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.

For tetrazole-containing compounds like this compound, a common prodrug approach involves masking the acidic N-H proton of the tetrazole ring with a lipophilic, cleavable group. nih.govresearchgate.net Examples of such promoieties include:

N-acyloxymethyl groups: N-pivaloyloxymethyl (POM) or N-acetoxymethyl (AOM) ethers can be synthesized. nih.govresearchgate.net These are designed to be cleaved by esterase enzymes in the body to regenerate the free N-H tetrazole.

N-alkylation: Simple alkylation, such as N-methylation, can also serve as a prodrug strategy. Studies have shown that an N-methyl tetrazole can be metabolically N-demethylated in vivo to release the parent NH-tetrazole, leading to a significant increase in plasma concentration of the active drug upon oral administration. nih.govresearchgate.net

These modifications increase the lipophilicity of the molecule, enhancing its absorption from the gastrointestinal tract. The design of such prodrugs allows for the oral delivery of potent tetrazole-based drugs that would otherwise be limited to parenteral administration.

Potential for Multitarget Ligand Design

Complex multifactorial diseases like cancer, neurodegenerative disorders, and certain infections often involve multiple biological pathways. researchgate.netresearchgate.net Designing single chemical entities that can modulate multiple targets simultaneously—so-called multitarget-directed ligands (MTDLs)—is a promising therapeutic strategy. dundee.ac.ukresearchgate.net This approach can offer improved efficacy and a reduced likelihood of developing drug resistance compared to combination therapies. researchgate.net

The this compound scaffold is well-suited for the development of MTDLs through molecular hybridization. researchgate.net This strategy involves combining two or more pharmacophores into a single molecule. The thiophene ring and the tetrazole ring are both privileged structures in medicinal chemistry, known to be components of various biologically active compounds targeting a wide range of proteins. researchgate.netisfcppharmaspire.com For example, thiophene derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties, while tetrazoles are found in drugs for hypertension, infections, and cancer.

By strategically combining the this compound core with other pharmacophores, it is possible to design hybrid molecules with a tailored polypharmacological profile. For instance, derivatization at a second position on the tetrazole ring or on the thiophene ring with a known inhibitor of a different target could yield a dual-action ligand. tmu.edu.tw This potential for creating MTDLs makes the scaffold a valuable platform for developing innovative treatments for complex diseases.

Future Directions, Challenges, and Emerging Research Opportunities

Exploration of Novel Synthetic Routes and Methodologies

The development of efficient and versatile synthetic strategies is paramount for the exploration of chemical space around the 5-Thiophen-2-ylmethyl-2H-tetrazole core. While established methods for the synthesis of tetrazoles, such as the [2+3] cycloaddition of nitriles with azides, are widely used, there is a continuous drive to develop more sustainable and efficient protocols. mdpi.comscielo.br

Key areas for future synthetic exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents like water and recyclable catalysts is a growing trend in organic synthesis. researchgate.netsciforum.net Developing synthetic routes for thiophene-tetrazole derivatives that align with the principles of green chemistry will be a significant step forward. sciforum.net

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single step. nih.gov Designing novel MCRs to construct the thiophene-tetrazole scaffold or its precursors could significantly accelerate the drug discovery process.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov Further exploration of catalysts, such as copper, for the regioselective synthesis of substituted thiophene (B33073) and tetrazole derivatives will enable the creation of a wider array of analogues. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially hazardous reagents like azides.

A notable synthetic approach involves the Gewald reaction for the formation of 2-aminothiophenes, which can then be converted to the corresponding tetrazoles. sciforum.net Modifications to this reaction, such as using inorganic bases, have shown advantages over conventional methods. sciforum.netsciforum.net Another strategy involves the Vilsmeier-Haack reaction on Schiff's bases derived from 2-acetyl-5-substituted-thiophenes to generate pyrazole-carbaldehydes, which can be further elaborated into tetrazole-containing hybrids. mdpi.com

Synthetic StrategyDescriptionPotential Advantages
Gewald Reaction Condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur to form a 2-aminothiophene. sciforum.netAccess to highly functionalized thiophene precursors.
[3+2] Cycloaddition Reaction of a nitrile with an azide (B81097) to form the tetrazole ring. mdpi.comscielo.brA versatile and widely applicable method for tetrazole synthesis.
Vilsmeier-Haack Reaction Used to formylate activated aromatic rings, which can be precursors to nitriles for tetrazole synthesis. mdpi.comProvides a route to specific substitution patterns.
Metal-Catalyzed Reactions Use of metals like copper to facilitate the formation of thiophene and tetrazole derivatives. nih.govHigh regioselectivity and functional group tolerance. nih.gov
Microwave-Assisted Synthesis Employment of microwave irradiation to accelerate reaction rates. Reduced reaction times and potentially higher yields.

Identification of Additional Pharmacological Targets and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai However, the full therapeutic potential of this scaffold is likely yet to be realized.

Future research should focus on:

Broad-Spectrum Screening: Systematic screening of thiophene-tetrazole libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. ontosight.ai

Mechanism of Action Studies: For compounds that exhibit promising activity, detailed mechanistic studies are crucial to understand how they exert their biological effects. This knowledge is essential for rational drug design and optimization.

Antimicrobial Resistance: Given the growing threat of antimicrobial resistance, the evaluation of thiophene-tetrazole derivatives against multidrug-resistant strains of bacteria and fungi is a high-priority research area. researchgate.netresearchgate.net Some derivatives have already shown promising activity, with minimum inhibitory concentrations (MICs) lower than some established antibiotics.

Antiviral and Antiparasitic Activity: The diverse biological activities of tetrazoles suggest that thiophene-tetrazole compounds may also possess antiviral and antiparasitic properties, which warrants further investigation. researchgate.net

The thiophene ring is considered a privileged pharmacophore in medicinal chemistry due to its ability to engage in various interactions with biological targets. nih.gov The sulfur atom can participate in hydrogen bonding, and the ring itself can serve as a bioisosteric replacement for a phenyl ring, which can improve a compound's physicochemical properties and metabolic stability. nih.gov The tetrazole ring is a well-known bioisostere of the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. researchgate.netnumberanalytics.com

Biological ActivityKey Findings
Antimicrobial Derivatives have shown significant activity against various pathogens, in some cases exceeding that of existing antibiotics like ciprofloxacin.
Anti-inflammatory The tetrazole moiety is recognized for its anti-inflammatory effects.
Anticancer Investigations into the anticancer potential of tetrazole derivatives are yielding promising results.

Development of Advanced Analogues with Improved Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. By systematically modifying the structure of this compound and evaluating the effects on biological activity, it is possible to design analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Key strategies for developing advanced analogues include:

Bioisosteric Replacement: The thiophene and tetrazole rings themselves are bioisosteres of other common functionalities. nih.govresearchgate.net Further exploration of bioisosteric replacements for different parts of the molecule could lead to improved drug-like properties.

Substituent Effects: The introduction of various substituents on both the thiophene and tetrazole rings can have a profound impact on activity. Understanding the electronic and steric effects of these substituents is crucial for rational design.

Conformational Restriction: Incorporating structural elements that restrict the conformational flexibility of the molecule can lead to higher binding affinity and improved selectivity for the target.

Hybrid Molecule Design: Combining the thiophene-tetrazole scaffold with other pharmacophores known to interact with a specific target can lead to the development of hybrid molecules with enhanced efficacy. mdpi.com

Integration with Advanced Screening Platforms and Artificial Intelligence in Drug Discovery

The integration of advanced technologies is revolutionizing the drug discovery process. High-throughput screening (HTS) and artificial intelligence (AI) can significantly accelerate the identification and optimization of new drug candidates. evotec.commdpi.com

Future opportunities in this area include:

High-Throughput Screening (HTS): Screening large libraries of thiophene-tetrazole derivatives using automated HTS platforms can rapidly identify initial hits for a variety of biological targets. evotec.com

Virtual Screening: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active. mdpi.com This can significantly reduce the time and cost associated with experimental screening.

AI-Driven Drug Design: Machine learning algorithms can be trained on existing SAR data to predict the activity of novel thiophene-tetrazole analogues. mdpi.com AI can also be used to design new molecules with desired properties, a process known as de novo drug design.

Automated Synthesis: The use of robotic platforms for the automated synthesis of compound libraries can further accelerate the design-make-test-analyze cycle in drug discovery. mdpi.com

Application as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. sciforum.net Thiophene-tetrazole derivatives with high potency and selectivity for a particular target can be developed into valuable chemical probes.

Key aspects of this research area include:

Probe Development: The design and synthesis of thiophene-tetrazole-based probes often involves the incorporation of a reporter tag, such as a fluorescent group or a photoaffinity label, to allow for visualization or identification of the target.

Target Identification and Validation: Chemical probes can be used to identify the molecular targets of bioactive compounds and to validate their role in a particular disease process.

Elucidation of Biological Pathways: By selectively perturbing the function of a specific protein, chemical probes can help to unravel complex biological pathways.

The development of 2-amino-3-functionally substituted thiophene derivatives has already highlighted their potential as probe molecules in chemical biology. sciforum.netsciforum.net The inherent properties of the thiophene-tetrazole scaffold, such as its potential for molecular fluorescence, make it an attractive starting point for the design of novel chemical probes. sciforum.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Thiophen-2-ylmethyl-2H-tetrazole derivatives?

  • Methodological Answer : A two-step approach is commonly employed:

Cycloaddition : Utilize HN₃ with functionalized nitriles (e.g., F(NO₂)₂CCN) under controlled conditions to form the tetrazole core .

Functionalization : Introduce the thiophene-methyl group via nucleophilic substitution or coupling reactions. For example, PEG-400-mediated reactions with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yield high-purity products after recrystallization .

  • Key Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic stretches for tetrazole (C=N at ~1600 cm⁻¹) and thiophene (C-S at ~700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign chemical shifts for thiophene protons (δ 6.8–7.5 ppm) and tetrazole carbons (δ 145–155 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-N bond lengths ~1.32 Å) using datasets with R₁ < 0.04 and wR₂ < 0.10 .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Cytotoxicity Testing : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium and 5% FBS. Normalize results against CHS-828 as a reference compound .
  • Antimicrobial Screening : Employ disk diffusion or microdilution assays against Gram-positive/negative strains, reporting MIC values in µg/mL .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
  • Transition State Analysis : Use Gaussian-09 to model activation energies for azide-alkyne cycloadditions, correlating with experimental yields .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, t-tests) to identify outliers .
  • Dose-Response Curves : Re-evaluate assays under standardized conditions (e.g., pH 7.4 buffer) to control for variables like pH-dependent solubility .

Q. How to design structure-activity relationship (SAR) studies for tetrazole derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on thiophene) and assess impacts on bioactivity .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity, validated via leave-one-out cross-validation .

Q. What green chemistry approaches improve the sustainability of tetrazole synthesis?

  • Methodological Answer :

  • Solvent-Free Reactions : Employ mechanochemical grinding (e.g., ball milling) for cycloadditions, reducing waste .
  • Catalytic Systems : Use recyclable catalysts like Amberlyst-15 or biocatalysts (lipases) in PEG-400 to enhance atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.